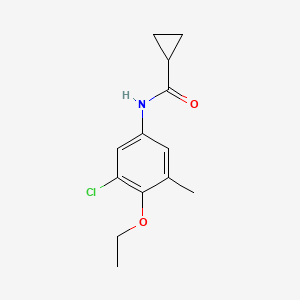
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H16ClNO2 It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, along with a substituted phenyl ring containing chloro, ethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the substituted phenyl ring: The starting material, 3-chloro-4-ethoxy-5-methylphenylamine, is synthesized through a series of reactions involving chlorination, ethoxylation, and methylation of aniline derivatives.
Cyclopropanation: The substituted phenylamine is then subjected to cyclopropanation using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where cyclopropane derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The cyclopropane ring and substituted phenyl group can interact with active sites of enzymes or receptors, modulating their activity.
Disruption of cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or membrane integrity, leading to its biological effects.
Comparison with Similar Compounds
N-(3-Chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide can be compared with similar compounds such as:
N-(4-Chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-ethoxyphenyl)cyclopropanecarboxamide: Lacks the methyl group, which can influence its chemical properties and interactions.
N-(3-Chloro-5-methylphenyl)cyclopropanecarboxamide: Lacks the ethoxy group, potentially altering its solubility and reactivity.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
CAS No. |
90257-55-9 |
|---|---|
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-(3-chloro-4-ethoxy-5-methylphenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C13H16ClNO2/c1-3-17-12-8(2)6-10(7-11(12)14)15-13(16)9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,15,16) |
InChI Key |
NKSRSSAPWWPDLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)NC(=O)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


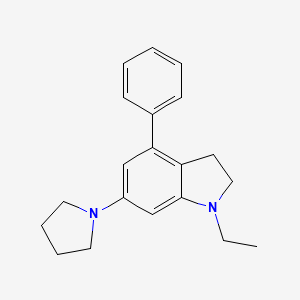
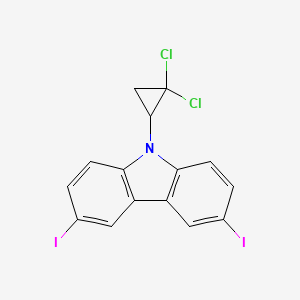
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)
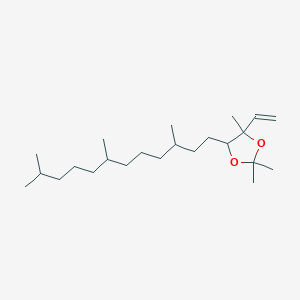
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
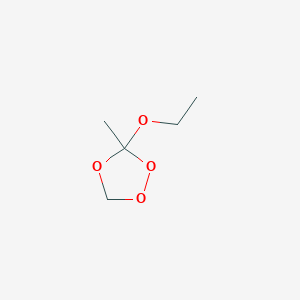
methanone](/img/structure/B14371605.png)
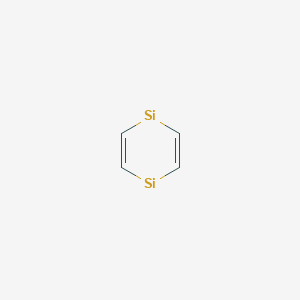
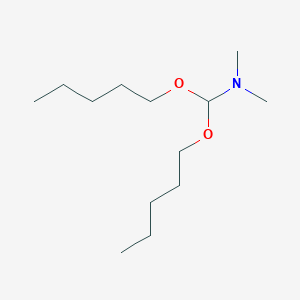
![2-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14371621.png)
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
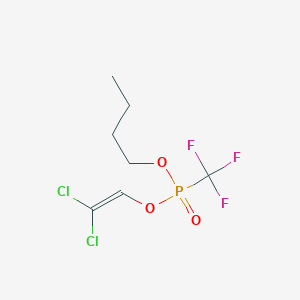

![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)
